REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[CH:8][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Br:5][C:6]1[CH:7]=[C:8]2[C:9]([CH2:12][CH2:13][C:14]2=[O:16])=[CH:10][CH:11]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the solvent and excess thionyl chloride were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow crude oil
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (95:5 hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.94 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |